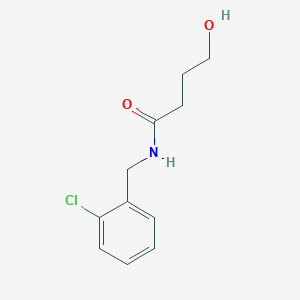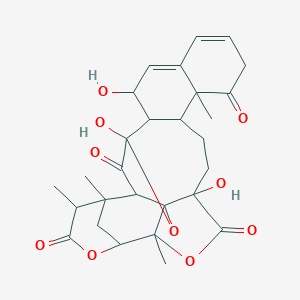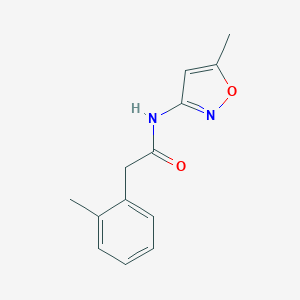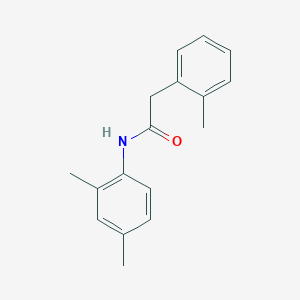
N-(2-chlorobenzyl)-4-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-hydroxybutanamide, commonly known as Chlorbutol, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. Chlorbutol has been found to have various biochemical and physiological effects and has been used in different research studies.
Mecanismo De Acción
The mechanism of action of Chlorbutol is not well understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Chlorbutol has also been found to have anesthetic properties, which may be due to its ability to inhibit the action of certain neurotransmitters.
Biochemical and Physiological Effects:
Chlorbutol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a useful preservative in pharmaceuticals and personal care products. Chlorbutol has also been found to have anesthetic properties, which may be useful in certain medical procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorbutol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been found to be effective against a wide range of microorganisms. However, Chlorbutol has some limitations. It may not be effective against all types of microorganisms, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for research on Chlorbutol. One area of research could be to investigate its mechanism of action in more detail. Another area of research could be to explore its potential as an anesthetic agent. Additionally, Chlorbutol could be used as a starting material for the synthesis of new chemical compounds with potential therapeutic properties.
Métodos De Síntesis
Chlorbutol is synthesized by reacting 2-chlorobenzyl chloride with 4-hydroxybutyric acid in the presence of a base such as potassium hydroxide. The reaction takes place at a moderate temperature and yields Chlorbutol as a white crystalline powder.
Aplicaciones Científicas De Investigación
Chlorbutol has been used in various scientific research studies. It has been found to have antibacterial, antifungal, and anesthetic properties. Chlorbutol has been used as a preservative in pharmaceuticals, cosmetics, and personal care products. It has also been used in the synthesis of other chemical compounds.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-13-11(15)6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
Clave InChI |
PMXFUBJYXVYRPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
